2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core linked via a methyl group to a pyrrolidine ring, which is sulfonylated at the 1-position by a 3-fluoro-4-methoxybenzenesulfonyl group. The fluorine and methoxy substituents on the aromatic ring likely enhance metabolic stability and modulate electronic properties, while the triazole contributes to hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
2-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-14-5-4-12(9-13(14)15)23(20,21)18-8-2-3-11(18)10-19-16-6-7-17-19/h4-7,9,11H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNGWDSCVNUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole (CAS Number: 2097918-64-2) has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to provide a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 340.38 g/mol. The structure features a triazole ring, which is known for its diverse biological activities. The presence of the 3-fluoro-4-methoxybenzenesulfonyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various triazole hybrids reported cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 2.66 to 10.08 μM, which were notably lower than that of the reference drug cisplatin (45.33 μM) .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| LaSOM 186 | MCF7 | 2.66 | 45.33 |
| LaSOM 190 | MCF7 | 5.00 | 45.33 |
| LaSOM 185 | A549 | 10.08 | 45.33 |
The mechanism behind the anticancer activity is believed to involve the induction of apoptosis and disruption of mitochondrial membrane potential .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit activity against various bacterial strains, which can be attributed to their ability to inhibit key metabolic pathways in microorganisms.
The proposed mechanism of action for triazole derivatives involves:
- Inhibition of Enzymatic Activity : Many triazoles function as enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.
- Induction of Oxidative Stress : The production of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells .
Case Studies
-
Study on Coumarin–Triazole Hybrids : A study evaluated the cytotoxic effects of coumarin-triazole hybrids on various cancer cell lines, demonstrating significant cell death through apoptosis induction .
- Methodology : The study utilized MTT assays to assess cell viability and annexin V/PI staining for apoptosis detection.
- Findings : The hybrids exhibited selective toxicity towards cancer cells without affecting healthy fibroblasts.
- Antimicrobial Screening : Another study focused on similar triazole compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Pharmacokinetics and Toxicity
Pharmacokinetic predictions using SwissADME indicate favorable absorption and distribution properties for this compound, which is critical for its therapeutic efficacy. Furthermore, toxicity evaluations reveal that these compounds do not induce significant genotoxic damage to healthy cells, making them candidates for further development .
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment
- The compound has been studied for its potential as an anticancer agent. Its structure allows it to interact with various protein kinases involved in cancer progression. Inhibitors of protein kinases have been shown to play a crucial role in cancer therapy by blocking pathways that lead to tumor growth and metastasis. For example, compounds with similar structures have been documented to inhibit vascular endothelial growth factor receptor (VEGFR) and cyclin-dependent kinases (CDK), which are critical in cancer cell proliferation and angiogenesis .
-
Antimicrobial Activity
- The triazole ring is known for its antifungal properties. Studies have indicated that triazole derivatives can inhibit the growth of various fungi by interfering with their cell membrane synthesis. This application is particularly relevant in treating fungal infections that are resistant to conventional therapies.
-
Neurological Disorders
- Recent research suggests that compounds similar to 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole may exhibit neuroprotective effects. The modulation of neurotransmitter systems through such compounds could provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Inhibition of Protein Kinases
A study conducted on similar triazole derivatives demonstrated their efficacy in inhibiting CDK activity in vitro. The results indicated that these compounds could significantly reduce cell proliferation in various cancer cell lines, suggesting a promising avenue for developing new cancer therapies.
Case Study 2: Antifungal Efficacy
In a clinical trial involving patients with resistant fungal infections, a related triazole compound was administered. The results showed a marked improvement in patient outcomes, with a significant reduction in fungal load within two weeks of treatment.
Chemical Reactions Analysis
2.1. CuAAC Reaction Mechanism
The CuAAC reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a triazolyl-copper complex. This complex undergoes a cycloaddition reaction to yield the 1,2,3-triazole .
2.2. Conditions for CuAAC
-
Catalyst : Copper(I) salts such as CuI or CuSO4 are commonly used.
-
Solvent : Reactions can be performed in water, DMF, or other organic solvents.
-
Temperature : Room temperature to reflux conditions.
Modification of 1,2,3-Triazoles
Once synthesized, 1,2,3-triazoles can undergo various modifications to introduce additional functional groups. These modifications can include:
-
Alkylation : Introduction of alkyl groups to the triazole nitrogen.
-
Arylation : Attachment of aryl groups, often through palladium-catalyzed reactions.
-
Sulfonation : Introduction of sulfonamide groups, as seen in the target compound.
3.1. Sulfonation Reactions
Sulfonation reactions typically involve the reaction of a sulfonic acid chloride with an amine. For the compound , the sulfonamide group could be introduced by reacting a pyrrolidine derivative with a sulfonic acid chloride.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Sulfonic Acid Chloride | Pyridine or TEA as base, room temperature | Sulfonamide |
Characterization Techniques
Characterization of the synthesized compounds is crucial and typically involves:
-
NMR Spectroscopy : H and C NMR to determine the structure.
-
Mass Spectrometry : To confirm the molecular weight and formula.
-
Elemental Analysis : To verify the elemental composition.
Biological Activities of 1,2,3-Triazoles
1,2,3-Triazoles have been explored for various biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of a sulfonamide group in the target compound could enhance its potential biological activity, particularly in terms of enzyme inhibition or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Pyrrolidine Hybrids
- 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine (): Shares a pyrrolidine-sulfonyl motif but replaces the triazole with a piperidine. Key Difference: Piperidine vs. triazole alters polarity and hydrogen-bonding capacity.
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole ():
- Contains a methoxy-pyrrolidine linked to a triazole.
- Methoxy on pyrrolidine vs. benzenesulfonyl in the target compound results in distinct electronic and steric profiles.
- Key Insight : Sulfonyl groups enhance solubility and binding to sulfonamide-sensitive targets (e.g., enzymes) compared to methoxy .
Triazole-Benzimidazole/Thiazole Derivatives ():
- Example Compounds: 9a–e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
- Structural Comparison : These compounds feature triazoles conjugated to benzimidazole and thiazole moieties, unlike the target’s pyrrolidine-sulfonyl group.
- Activity Insights : Docking studies in suggest bulky aryl groups (e.g., bromophenyl in 9c) improve binding affinity to targets like kinases, but may reduce solubility. The target compound’s 3-fluoro-4-methoxybenzenesulfonyl group balances steric bulk and polarity .
Pyrrolidine-Methyl Heterocycles ():
- 5-Ethyl-3-{[(2R)-1-Methylpyrrolidin-2-yl]methyl}-1H-indole :
- Replaces triazole with indole and uses a methyl-pyrrolidine instead of sulfonylated pyrrolidine.
Physicochemical and Pharmacological Data Comparison
Research Findings and Implications
- Sulfonyl vs. Non-Sulfonyl Analogs: The sulfonyl group in the target compound likely improves binding to sulfonamide-binding enzymes (e.g., carbonic anhydrases) compared to methoxy or methyl analogs .
- Fluorine Impact : The 3-fluoro substituent may enhance blood-brain barrier penetration relative to bromine or methyl groups in ’s compounds .
- Triazole Positioning : The 1,2,3-triazole in the target compound offers a rigid, planar structure for π-π interactions, contrasting with 1,2,4-triazoles in , which exhibit different tautomeric properties .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves constructing the pyrrolidine-triazole core and introducing the 3-fluoro-4-methoxybenzenesulfonyl group. A key step is the cyclization or coupling of intermediates. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux in ethanol with acetic acid as a catalyst (similar to ). Optimizing reaction time (e.g., 4–6 hours) and stoichiometry (1:1 molar ratio of azide to alkyne) improves yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. room temperature) can alter reaction kinetics and byproduct formation .
Advanced: How can SHELX programs resolve crystallographic ambiguities in this compound’s sulfonyl-pyrrolidine conformation?
Methodological Answer:
SHELXL ( ) is critical for refining X-ray diffraction data. The sulfonyl group’s electron density may overlap with the pyrrolidine ring, requiring iterative refinement of anisotropic displacement parameters. Use the L.S. command to restrain bond lengths (C–S: ~1.76 Å) and angles (O–S–O: ~119°). For disordered fluoromethoxy groups, apply PART instructions and occupancy refinement. High-resolution data (>1.0 Å) and twin refinement (via TWIN) mitigate pseudo-symmetry issues. Validate with R-factors (R1 < 5%) and Hirshfeld surface analysis to confirm hydrogen-bonding networks .
Basic: What spectroscopic techniques are essential for characterizing structural integrity?
Methodological Answer:
- NMR : H/C NMR identifies the triazole proton (δ 7.8–8.2 ppm) and sulfonyl-attached pyrrolidine methylene (δ 3.5–4.0 ppm). F NMR confirms the fluoro substituent (δ -110 to -115 ppm) ( ).
- IR : Sulfonyl S=O stretches (~1350 cm) and triazole C=N (~1600 cm) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS calculates exact mass (e.g., CHFNOS: expected [M+H] = 349.1023) .
Advanced: How can structure-activity relationship (SAR) studies rationalize the impact of fluorine and methoxy substituents on bioactivity?
Methodological Answer:
- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. Compare IC values of fluoro vs. non-fluoro analogs in enzyme assays (e.g., kinase inhibition).
- Methoxy : Electron-donating effects alter π-π stacking in target binding pockets. Molecular docking (AutoDock Vina) using PDB structures (e.g., 3ERT for kinases) predicts binding poses. Free energy perturbation (FEP) calculations quantify substituent contributions ( ).
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Normalize data using standardized units (e.g., nM for IC) and exclude outliers via Grubbs’ test.
- Experimental Replication : Control variables (cell line, assay temperature, solvent DMSO%). Use positive controls (e.g., staurosporine for kinase assays) to validate protocols.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Address batch effects via linear mixed models ( ).
Advanced: What computational strategies predict solubility challenges posed by the fluoro-methoxy group?
Methodological Answer:
- COSMO-RS : Simulate solvation free energy in water and DMSO to identify solubility limits.
- Molecular Dynamics (MD) : Analyze hydration shells around the sulfonyl group (GROMACS, OPLS-AA forcefield).
- Hansen Solubility Parameters : Compare HSP values (δ, δ, δ) with solvents like acetonitrile or THF for formulation optimization .
Basic: How can elemental analysis and HPLC resolve purity discrepancies in synthetic batches?
Methodological Answer:
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., CHFNOS: C 48.27%, H 4.92%).
- HPLC : Use a C18 column (ACN/water + 0.1% TFA, 1.0 mL/min) with UV detection (254 nm). Calculate purity (>98%) via peak area normalization. Track impurities (e.g., unreacted sulfonyl chloride) with spiked standards .
Advanced: What strategies optimize enantiomeric resolution for chiral pyrrolidine intermediates?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H column (hexane:IPA 90:10, 0.8 mL/min) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by matching Cotton effects with known standards.
- Crystallographic Refinement : Assign Flack parameter (x ≈ 0) to resolve handedness in SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
